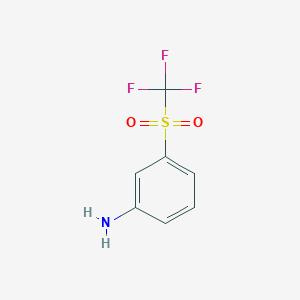
3-(Trifluoromethylsulfonyl)aniline
カタログ番号 B1333700
:
426-59-5
分子量: 225.19 g/mol
InChIキー: LZYNHEOVZMLXIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08048909B2
Procedure details


Under ice-cooling, thionyl chloride (4 mL) was added dropwise to water (24 mL) over 30 min. The mixture was stirred at room temperature for 12 hr to give a sulfur dioxide-containing solution. Under ice-cooling, {3-[(trifluoromethyl)sulfonyl]phenyl}amine (1.0 g) was added to concentrated hydrochloric acid (6 mL) and the mixture was stirred. An aqueous solution (2 mL) of sodium nitrite (0.34 g) was added dropwise while maintaining the inside temperature at not higher than 5° C. and the mixture was further stirred for 15 min. The mixture was gradually added at 5° C. to a mixture of the above-mentioned sulfur dioxide-containing solution added with cuprous chloride (10 mg). Under ice-cooling, the mixture was further stirred for 30 min, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→7:3) to give the title compound as a pale-yellow oil (yield 1.08 g, 79%).




[Compound]
Name
cuprous chloride
Quantity
10 mg
Type
reactant
Reaction Step Four

Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[S:3]([C:6]1[CH:7]=[C:8](N)[CH:9]=[CH:10][CH:11]=1)(=[O:5])=[O:4].[ClH:15].N([O-])=O.[Na+].[S:20](=[O:22])=[O:21]>>[F:1][C:2]([F:14])([F:13])[S:3]([C:6]1[CH:7]=[C:8]([S:20]([Cl:15])(=[O:22])=[O:21])[CH:9]=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)C=1C=C(C=CC1)N)(F)F
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Step Four
[Compound]
|
Name
|
cuprous chloride
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under ice-cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred for 15 min
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under ice-cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred for 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=9:1→7:3)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)C=1C=C(C=CC1)S(=O)(=O)Cl)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.08 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
